
4-Amino-n-isopropyl-n,2-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. One common method involves the reaction of 4-amino-N,2-dimethylaniline with isopropylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfinamides or thiols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the formation of dihydrofolate, which is necessary for DNA synthesis and cell division in bacteria.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Employed in the treatment of dermatitis herpetiformis.
Uniqueness
4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and spectrum of activity compared to other sulfonamides. Its isopropyl group may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
属性
分子式 |
C11H18N2O2S |
|---|---|
分子量 |
242.34 g/mol |
IUPAC 名称 |
4-amino-N,2-dimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-8(2)13(4)16(14,15)11-6-5-10(12)7-9(11)3/h5-8H,12H2,1-4H3 |
InChI 键 |
QTTHKJQQFMOJHY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)N(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


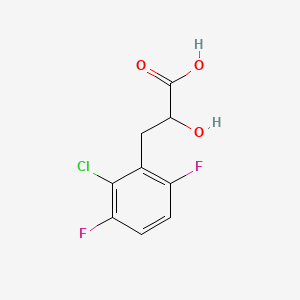
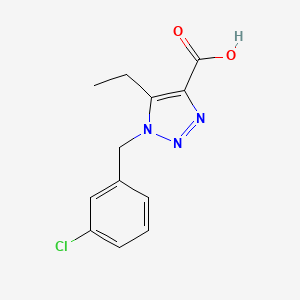
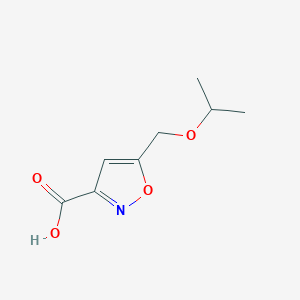
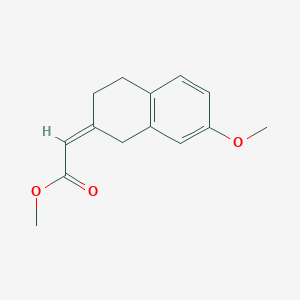
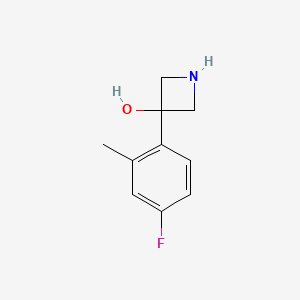
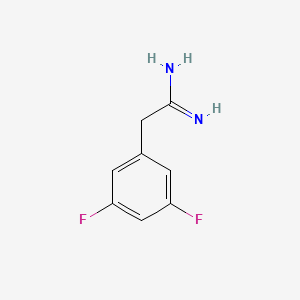
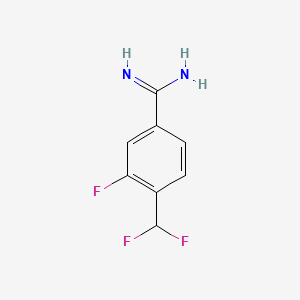
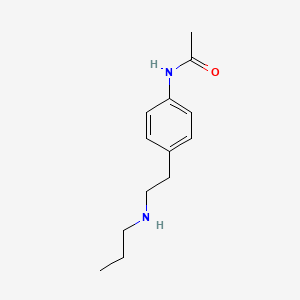
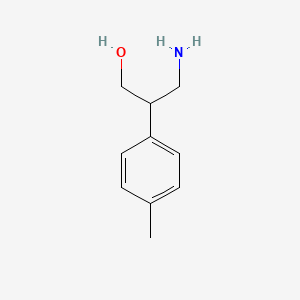
![tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)

![{4-[(Oxolan-2-yl)methoxy]phenyl}methanol](/img/structure/B13622046.png)

